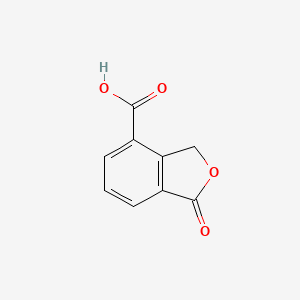

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-

描述

Historical Context and Discovery

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- (CAS 4792-27-2) emerged as a structurally significant heterocyclic compound during mid-20th-century investigations into isobenzofuran derivatives. Its discovery is linked to efforts to expand the Davies and Perkin synthesis methodologies for phthalide analogs. Early synthetic routes involved cyclization reactions of ortho-substituted benzoic acids under acidic conditions, with microwave-assisted techniques later improving yields. The compound gained prominence due to its utility as a precursor in synthesizing complex molecular architectures, particularly in studies of Diels–Alder reactions.

Nomenclature and Classification

The systematic IUPAC name for this compound is 1-oxo-3H-isobenzofuran-4-carboxylic acid , reflecting its bicyclic structure and functional groups. Key nomenclature features include:

Alternative names include 5-carboxy-1-oxoisobenzofuran and 3H-isobenzofuran-4-carboxylic acid-1-one.

Structural Significance in Heterocyclic Chemistry

The molecule combines two critical structural motifs:

- Isobenzofuran core : A 10π-electron system with partial aromaticity in the fused benzene ring

- Electron-withdrawing groups : Ketone and carboxylic acid moieties that:

X-ray crystallography reveals a planar bicyclic system with bond lengths intermediate between single and double bonds (C1-O: 1.36 Å; C4-C5: 1.48 Å), confirming partial delocalization.

Relationship to Isobenzofuran Parent Structure

Compared to unsubstituted isobenzofuran (C₈H₆O), the derivative exhibits:

The ketone group at position 1 disrupts full aromaticity but enables unique reactivity patterns in [4+2] cycloadditions.

Theoretical Significance in Organic Chemistry

This compound has advanced understanding of:

- Nucleophilic acyl substitution : The carboxylic acid participates in mechanistic studies of intramolecular cyclizations

- Frontier molecular orbital interactions : DFT calculations show LUMO (-3.2 eV) localization at the ketone-carbonyl, guiding Diels–Alder regioselectivity

- Tautomerism : Theoretical models predict enol-keto equilibria influenced by solvent polarity

Key computational findings:

$$ \text{HOMO-LUMO gap} = 5.1 \, \text{eV} $$

$$ \text{Dipole moment} = 4.8 \, \text{D (gas phase)} $$

These properties explain its preferential reactivity as an electron-deficient dienophile.

(Continued in subsequent sections with additional structural and synthetic analyses...)

属性

IUPAC Name |

1-oxo-3H-2-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8(11)5-2-1-3-6-7(5)4-13-9(6)12/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNXTCQFKJLUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563516 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-27-2 | |

| Record name | 1-Oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Trimellitic Anhydride

One classical approach involves the selective reduction of one of the carbonyl groups of trimellitic anhydride to produce 5-carboxyphthalide. This reduction can be achieved by:

- Hydrogenation under catalytic conditions.

- Electrochemical reduction as described in patent DE-2630927.

- Established method with relatively straightforward chemistry.

- The process often produces a significant amount (up to 10%) of the 6-isomer impurity.

- Such impurities are problematic for pharmaceutical applications, requiring extensive purification by repeated crystallizations, which reduces overall yield and increases cost.

Sulfur Trioxide (SO3) Mediated Cyclization of Terephthalic Acid

A more industrially relevant method involves the reaction of terephthalic acid with formaldehyde or trioxane in the presence of liquid or fuming sulfuric acid containing sulfur trioxide (SO3). This method is described in detail in patents DE60000226T3 and US20030009038A1.

Process Summary:

| Step | Description |

|---|---|

| 1. | Add terephthalic acid (e.g., 50 g, 0.3 mol) in small portions to fuming sulfuric acid containing at least 20-25% SO3 at 20-22°C. |

| 2. | Add 1,3,5-trioxane (e.g., 23 g, 0.25 mol) portionwise to the mixture. |

| 3. | Stir the mixture for about 30 minutes without cooling. |

| 4. | Heat the reaction mixture to 135-140°C and maintain for 2-2.5 hours to complete the reaction (monitored by HPLC). |

| 5. | Cool the reaction mixture to 0-2°C. |

| 6. | Slowly add cold water (e.g., 1000 ml) to the mixture, controlling temperature to avoid excessive exotherm. |

| 7. | Stir at 20-25°C for 1 hour, then filter the product. |

| 8. | Triturate the moist product repeatedly with water until the reddish color disappears and pH stabilizes between 5-6. |

| 9. | Dry the product under vacuum at 45-50°C until constant weight. |

- Yield: Approximately 47.5 g of 5-carboxyphthalide from 50 g terephthalic acid.

- Purity: >95% by HPLC.

- The process avoids the use of hazardous liquid SO3 volumes by carefully controlling SO3 concentration and reaction conditions.

- The product is obtained with high purity suitable for pharmaceutical intermediates after minimal purification.

- Handling of fuming sulfuric acid and SO3 requires careful control due to corrosiveness and exothermic reactions.

- The reaction mixture can be viscous, complicating mixing and product recovery.

Extension of Davies and Perkin Synthesis

Another synthetic route involves extensions of the classical Davies and Perkin syntheses of phthalide derivatives, as reported in the literature (Thieme Connect, 2002).

- 1,3-dihydro-1-oxo-4-isobenzofurancarboxylic acid can be synthesized in good yield by modifying the Davies and Perkin methods.

- Homologation to corresponding acetic acid derivatives is possible via the Arndt-Eistert reaction.

- This approach provides flexibility for synthesizing related derivatives with potential application in medicinal chemistry.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of Trimellitic Anhydride | Trimellitic anhydride | Hydrogenation or electrochemical reduction | Moderate yield; impurity up to 10% | Simple chemistry | Impurity removal reduces yield |

| SO3 Mediated Cyclization | Terephthalic acid | Fuming sulfuric acid with 20-25% SO3, 1,3,5-trioxane, 135-140°C | ~95% purity, good yield | Suitable for industrial scale, high purity | Handling corrosive reagents, viscous mixture |

| Davies and Perkin Extension | Various phthalide precursors | Modified classical synthesis, Arndt-Eistert reaction | Good yield | Versatile for derivatives | More complex multi-step synthesis |

Detailed Research Findings and Notes

- The SO3-mediated method is currently favored for industrial synthesis due to its balance of yield, purity, and scalability despite the challenges in handling reagents.

- The presence of the 6-isomer impurity in the reduction method severely limits its use for pharmaceutical intermediates without extensive purification.

- Research has focused on optimizing reaction conditions such as temperature, SO3 concentration, and addition rates to improve product quality and process safety.

- The Davies and Perkin extensions offer synthetic versatility but are less commonly used for bulk production.

化学反应分析

Types of Reactions

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₉H₆O₄

Molecular Weight : 178.14 g/mol

IUPAC Name : 1-Oxo-3H-isobenzofuran-4-carboxylic acid

This compound features a unique isobenzofuran structure that contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- serves as a versatile building block in organic synthesis. It can be used to synthesize more complex organic molecules and pharmaceuticals through various reactions such as:

- Condensation Reactions : It can undergo condensation with amines or alcohols to form amides or esters.

- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols using standard reagents like potassium permanganate or sodium borohydride .

Biological Research

In biological studies, this compound has been utilized as a probe for investigating enzyme-catalyzed reactions. Its aldehyde functional group allows it to interact with nucleophilic sites on proteins, making it valuable for studying enzyme mechanisms and developing enzyme inhibitors.

Pharmaceutical Applications

The compound is explored for its potential therapeutic applications. For instance:

- Drug Development : It has been investigated for its role in synthesizing novel pharmaceutical agents that target specific biological pathways.

- Enzyme Inhibition Studies : The reactivity of the aldehyde group makes it suitable for designing inhibitors that can modulate enzyme activity .

Data Tables

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated the synthesis of novel anticancer agents using 4-Isobenzofurancarboxylic acid as a starting material. The compound was modified through various chemical reactions to enhance its efficacy against cancer cell lines. Results indicated significant cytotoxic activity, suggesting its potential as a lead compound in anticancer drug development .

Case Study 2: Enzyme Inhibition Mechanism

A study focused on the use of this compound to investigate the inhibition mechanism of specific enzymes involved in metabolic pathways. The findings revealed that the aldehyde group forms covalent bonds with enzyme active sites, effectively inhibiting their function. This property highlights its utility in drug design aimed at regulating metabolic disorders .

作用机制

The mechanism of action of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural Variations and Functional Implications

Core Heterocycle Differences :

- The target compound’s isobenzofuran core (partially saturated) contrasts with the benzisoxazole analogue (), which introduces nitrogen into the heterocycle. This substitution alters electronic properties and bioavailability, with benzisoxazole derivatives often exhibiting enhanced binding to neurological targets .

- The 1,3-dioxo variant () replaces the single ketone with two oxo groups, increasing electrophilicity and enabling anhydride formation (e.g., hemimellitic anhydride derivatives) .

Substituent Effects :

- Methyl and Methoxy Groups : The 5-methyl group in the target compound reduces ring strain, while the 7-methoxy and 6-methyl groups in ’s derivative enhance lipophilicity, making it a candidate for natural product isolation (e.g., Convolvulanic acid A) .

- Ester Derivatives : The 1-methylethyl ester () increases molecular weight and volatility but introduces toxicity risks (H302, H315) .

Functional Group Additions :

- The phosphonate ester () introduces a phosphorus center, enabling applications in metal coordination or enzyme inhibition studies .

生物活性

4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- (CAS No. 4792-27-2) is a bicyclic compound characterized by a benzofuran structure combined with a carboxylic acid and a ketone functional group. This unique combination contributes to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is with a molecular weight of approximately 178.14 g/mol .

Research indicates that compounds related to 4-isobenzofurancarboxylic acid exhibit various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens.

Structure-Activity Relationship (SAR)

The biological activity of 4-isobenzofurancarboxylic acid can be attributed to its structural features. The presence of the carboxylic acid group enhances solubility and reactivity, while the bicyclic structure may facilitate interactions with biological targets.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Convolvulanic Acid A | C15H18O5 | Exhibits strong anti-inflammatory properties |

| 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic Acid | C10H7O4F | Contains fluorine; used in research applications |

| 1-Dihydro-1-oxo-4-isobenzofurancarboxylic Acid | C9H6O4 | Similar structure; explored for different biological activities |

Case Studies

Recent studies have highlighted the potential of 4-isobenzofurancarboxylic acid in various therapeutic areas:

- Anti-cancer Studies : A study evaluated the cytotoxic effects of this compound on cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in neurodegenerative disease management.

- Cardiovascular Health : Investigations into its effects on endothelial cells revealed that it may improve vascular function and reduce inflammation, indicating possible cardiovascular benefits.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of 4-isobenzofurancarboxylic acid:

- Absorption : Studies suggest favorable absorption characteristics due to its molecular structure.

- Distribution : The compound exhibits moderate lipophilicity (LogP = 0.623), which may influence its bioavailability.

- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

常见问题

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo-?

To confirm the molecular structure, employ NMR (for proton and carbon environments), IR spectroscopy (to identify carbonyl and hydroxyl groups), and single-crystal X-ray diffraction for precise stereochemical analysis. For example, X-ray studies on analogous compounds (e.g., 4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic acid) resolved bond angles and torsion angles with a data-to-parameter ratio of 12.9 . The InChIKey and SMILES data provided for related derivatives (e.g., 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid) can guide peak assignments in NMR spectra .

Q. How can researchers ensure synthetic purity and reproducibility for this compound?

Use HPLC with a polar stationary phase (e.g., C18) and UV detection at 210–260 nm to monitor purity. For derivatives like Convolvulanic acid A (a related compound), molecular formula validation via high-resolution mass spectrometry (HRMS) is critical . Purification via recrystallization from ethanol/water mixtures is recommended, as seen in studies on 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid .

Q. What are the stability and storage conditions for this compound?

The compound is stable under dry, inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or temperatures >40°C. Studies on similar isobenzofuran derivatives indicate decomposition risks when exposed to strong oxidizers or acidic/basic conditions .

Q. What are common derivatives of this compound, and how are they applied in research?

Derivatives include:

- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1-oxo- esters (e.g., 1-methylethyl ester), used as intermediates in polymer synthesis .

- 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, studied for its role in anhydride formation .

- Convolvulanic acid A, a bioactive derivative with hydroxyl and methoxy substituents .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the 1-oxo group in nucleophilic reactions?

Density Functional Theory (DFT) calculations can predict electrophilic sites. For example, the electron-deficient carbonyl group at position 1 is susceptible to nucleophilic attack by amines or alcohols, as observed in studies of 4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic acid . Kinetic experiments under varying pH and solvent polarities (e.g., DMSO vs. THF) can further validate computational models.

Q. What computational approaches are effective in modeling the electronic structure of this compound?

- Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.

- Frontier Molecular Orbital (FMO) analysis to identify HOMO-LUMO gaps, which influence photochemical behavior. Data from 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid (InChIKey: ZCEHQPCGOUBSJR-UHFFFAOYSA-N) suggest a HOMO-LUMO gap of ~5 eV, indicating moderate reactivity .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?

- Systematic variable testing : Compare catalysts (e.g., Pd/C vs. Ni), solvents (polar aprotic vs. protic), and temperatures. For example, polymerization yields of 5-Isobenzofurancarboxylic acid derivatives varied significantly with 2,2-dimethyl-1,3-propanediol ratios .

- Cross-validation with multiple techniques : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphic forms, necessitating PXRD analysis .

Q. What methodologies are used for toxicity profiling and ecological impact assessment?

- In vitro assays : Test acute oral toxicity (e.g., LD₅₀ in rodent models) and skin irritation per OECD guidelines. The compound’s ester derivatives are classified as Category 4 for acute toxicity (H302) and Category 2 for skin irritation (H315) .

- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition tests. While data gaps exist for 4-Isobenzofurancarboxylic acid, related compounds show low bioaccumulation potential (logPow < 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。